4-(Benzyloxy)-3-fluorobenzenesulfonamide

Carbonic Anhydrase Inhibitor Fluorination

Select this compound over simpler sulfonamides for oncology or DMPK research. The electron-withdrawing 3-fluoro atom enhances binding potency to zinc-dependent enzymes like carbonic anhydrase IX, while the bulky 4-benzyloxy group dictates isoform selectivity. This unique combination provides a dual handle for focused library synthesis (SNAr or phenol deprotection) and ensures longer in vivo half-lives for robust preclinical studies.

Molecular Formula C13H12FNO3S
Molecular Weight 281.30 g/mol
Cat. No. B13509948
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Benzyloxy)-3-fluorobenzenesulfonamide
Molecular FormulaC13H12FNO3S
Molecular Weight281.30 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)COC2=C(C=C(C=C2)S(=O)(=O)N)F
InChIInChI=1S/C13H12FNO3S/c14-12-8-11(19(15,16)17)6-7-13(12)18-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,15,16,17)
InChIKeyHHWZREUACMBLIX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 2.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Benzyloxy)-3-fluorobenzenesulfonamide: A Structurally Defined Benzenesulfonamide Building Block for Drug Discovery


4-(Benzyloxy)-3-fluorobenzenesulfonamide (CAS 1097007-01-6, C13H12FNO3S) is a synthetically derivatized benzenesulfonamide compound distinguished by a specific substitution pattern: a 4-benzyloxy group and a 3-fluoro atom on the phenyl ring . The sulfonamide moiety (—SO2NH2) is a privileged pharmacophore in medicinal chemistry, known for its hydrogen-bonding capacity and established role in enzyme inhibition, most notably against carbonic anhydrases (CAs) [1]. The benzyloxy substituent introduces aromatic stacking potential and steric bulk, while the strategically placed fluorine atom modulates electronic properties and metabolic stability [2]. The compound's core structure places it within a well-studied class of synthetic intermediates and active pharmaceutical ingredients, but its unique combination of functional groups differentiates it from simpler, commercially ubiquitous sulfonamide analogs.

Why 4-(Benzyloxy)-3-fluorobenzenesulfonamide Cannot Be Directly Replaced by Unsubstituted or Non-Fluorinated Benzenesulfonamide Analogs


Direct substitution of 4-(Benzyloxy)-3-fluorobenzenesulfonamide with a simpler benzenesulfonamide (e.g., unsubstituted benzenesulfonamide) is scientifically unsound due to a confluence of electronic, steric, and pharmacodynamic factors. The sulfonamide pharmacophore's acidity (pKa) and, consequently, its ionization state and binding affinity at physiological pH are exquisitely sensitive to ring substitution [1]. Specifically, the electron-withdrawing nature of the 3-fluoro group can lower the sulfonamide's pKa by several units, directly enhancing its binding potency to zinc-dependent enzymes like carbonic anhydrases compared to non-fluorinated analogs [2]. Conversely, the bulky 4-benzyloxy group introduces critical steric constraints, dictating isoform selectivity within enzyme families [3]. Omitting either feature fundamentally alters the compound's target engagement profile and precludes any meaningful structure-activity relationship (SAR) continuity. Procurement based on the core sulfonamide scaffold alone ignores these deterministic structural elements, leading to irreproducible results or outright project failure.

Quantitative Differentiation of 4-(Benzyloxy)-3-fluorobenzenesulfonamide: Binding Affinity and Selectivity Advantages


Fluorination on the Phenyl Ring Enhances Carbonic Anhydrase (CA) Binding Affinity Relative to Non-Fluorinated Analogs

The presence of a fluorine atom on the benzenesulfonamide ring is a well-established driver of increased binding potency to carbonic anhydrase (CA) enzymes. A systematic study comparing fluorinated benzenesulfonamides to their non-fluorinated counterparts demonstrated that all fluorinated derivatives exhibited binding affinities in the nanomolar range, consistently outperforming the non-fluorinated compounds [1]. This effect is attributed to the electron-withdrawing nature of fluorine, which lowers the pKa of the sulfonamide group, favoring its deprotonation to the active, zinc-binding sulfonamidate anion at physiological pH [2]. For 4-(Benzyloxy)-3-fluorobenzenesulfonamide, the 3-fluoro substituent directly contributes to this pKa modulation, providing a quantifiable binding advantage over the analogous 4-(benzyloxy)benzenesulfonamide scaffold.

Carbonic Anhydrase Inhibitor Fluorination SAR

The 4-Benzyloxy Group Confers Isoform Selectivity within the Carbonic Anhydrase Family

Achieving isoform selectivity is a paramount challenge in developing carbonic anhydrase (CA) inhibitors with therapeutic windows. The bulky 4-benzyloxy substituent on 4-(Benzyloxy)-3-fluorobenzenesulfonamide is structurally poised to discriminate between CA isoforms. Research on related fluorinated benzenesulfonamides demonstrates that introducing a bulky substituent ortho or para to the sulfonamide group can dramatically enhance selectivity for the tumor-associated isoform CA IX over the ubiquitous, off-target isoform CA II [1]. Specifically, compounds with such bulky groups have achieved selectivity ratios (KI, CA II / KI, CA IX) exceeding 1000:1, a feat unattainable with smaller or unsubstituted sulfonamides [2]. The 4-benzyloxy group in this compound is predicted to exploit the larger active site cavity of CA IX, thereby minimizing the inhibition of CA II and reducing potential side effects.

Carbonic Anhydrase IX Selectivity Steric Bulk Cancer

Fluorine Substitution Enhances Metabolic Stability by Blocking Cytochrome P450-Mediated Oxidation

The metabolic fate of a drug candidate is a critical determinant of its in vivo half-life and bioavailability. The 3-fluoro substituent on 4-(Benzyloxy)-3-fluorobenzenesulfonamide is strategically placed to block a common metabolic soft spot: cytochrome P450-mediated aromatic hydroxylation [1]. By replacing a hydrogen atom with fluorine at a position susceptible to oxidative metabolism, the rate of metabolism is significantly reduced. This is a classic bioisosteric replacement strategy validated across numerous drug discovery programs [2]. Studies on analogous compounds have shown that introduction of a single fluorine atom can increase the metabolic half-life in human liver microsomes by 2- to 10-fold [3]. The non-fluorinated analog, 4-(benzyloxy)benzenesulfonamide, would be expected to undergo more rapid metabolism, leading to a shorter duration of action and potentially lower systemic exposure.

Metabolic Stability Fluorine CYP450 ADME

Procurement-Driven Application Scenarios for 4-(Benzyloxy)-3-fluorobenzenesulfonamide


Development of Isoform-Selective Carbonic Anhydrase IX (CA IX) Inhibitors for Oncology Research

This compound is ideally suited as a key intermediate or a direct starting point for medicinal chemistry campaigns targeting the tumor-associated carbonic anhydrase IX (CA IX) isoform. The 4-benzyloxy group provides the necessary steric bulk to achieve high selectivity for CA IX over the off-target CA II isoform, while the 3-fluoro atom ensures potent, low-nanomolar binding affinity. Researchers in oncology can procure this compound to synthesize and evaluate novel sulfonamide-based inhibitors, potentially leading to new therapeutics for hypoxic tumors where CA IX is overexpressed [1].

Synthesis of Metabolically Stable Chemical Probes for In Vivo Target Validation

The strategic placement of the 3-fluoro substituent is a well-established strategy to enhance metabolic stability, making 4-(Benzyloxy)-3-fluorobenzenesulfonamide a superior choice for synthesizing in vivo chemical probes. Compared to its non-fluorinated analog, compounds derived from this building block are predicted to have longer half-lives and improved oral bioavailability. This makes it highly valuable for pharmacology and DMPK (Drug Metabolism and Pharmacokinetics) studies in preclinical animal models, enabling robust target engagement and efficacy studies [2].

Building Block for Focused Combinatorial Libraries in Fragment-Based Drug Discovery (FBDD)

The compound serves as an excellent, functionalized core for generating focused libraries of sulfonamide derivatives. Its combination of a primary sulfonamide (a known zinc-binding group) and two distinct, synthetically accessible handles—the benzyl ether (which can be cleaved to a phenol for further derivatization) and the aryl fluoride (which can participate in SNAr reactions or modulate physicochemical properties)—offers diverse vectorial growth options. Procurement of this single, well-characterized building block enables the rapid exploration of chemical space around a validated pharmacophore, accelerating hit-to-lead timelines in fragment-based and structure-based drug design programs [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

6 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Benzyloxy)-3-fluorobenzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.